molecular formula C9H10BrNO3 B13027999 Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B13027999
M. Wt: 260.08 g/mol
InChI Key: RQMCXWIXLBXVAK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 2,4-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated pyridine derivatives and methyl-substituted pyridines. Examples include Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo derivatives .

Uniqueness

Methyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 5-bromo-2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-4-6(9(13)14-3)5(2)11-8(12)7(4)10/h1-3H3,(H,11,12)

InChI Key

RQMCXWIXLBXVAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1C(=O)OC)C)Br

Origin of Product

United States

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